molecular formula C12H12N4OS B184995 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL CAS No. 353516-57-1

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

Cat. No.: B184995
CAS No.: 353516-57-1
M. Wt: 260.32 g/mol
InChI Key: XOVJHOVIHOYRMH-UHFFFAOYSA-N
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Description

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a triazine ring substituted with an allylthio group and an aminophenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL typically involves the reaction of 2-aminobenzothiazole with allylthiol and appropriate triazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted triazine compounds, each with distinct chemical and physical properties .

Scientific Research Applications

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes and proteins, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL stands out due to its unique combination of the allylthio and aminophenyl groups on the triazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVJHOVIHOYRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365035
Record name 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353516-57-1
Record name 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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